molecular formula C19H22N2O4 B5533580 8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Cat. No. B5533580
M. Wt: 342.4 g/mol
InChI Key: CCYWIPBSBPPWJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including compounds similar to 8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, often involves microwave-promoted tandem sequences such as Claisen rearrangement, carbonyl olefination, and cyclization. A notable method includes the use of allyl, dimethylallyl, crotyl, and prenyl ethers of various aromatic ortho-hydroxy carbonyl compounds undergoing these reactions upon microwave irradiation in the presence of a stabilized ylide, leading to multiply substituted allylated or prenylated coumarins (Schmidt & Riemer, 2015).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often determined using techniques such as X-ray crystallography. For example, the structure of a compound closely related to the title compound, featuring a chromen-2-one backbone, was elucidated to crystallize in the monoclinic system, highlighting the importance of intra-molecular hydrogen bonding between hydroxyls and carbonyls (Manolov, Ströbele, & Meyer, 2008).

Chemical Reactions and Properties

Chromen-2-one derivatives are known for their reactivity in various chemical reactions. For instance, their interaction with hydrazonyl halides or phenacyl bromide can lead to the formation of triazine or triazepine derivatives, showcasing their versatility in synthesizing a range of heterocyclic compounds with potential biological activities (Badrey & Gomha, 2012).

properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-2-4-14-5-3-6-15-13-16(19(24)25-17(14)15)18(23)21-9-7-20(8-10-21)11-12-22/h2-3,5-6,13,22H,1,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWIPBSBPPWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-8-(prop-2-EN-1-YL)-2H-chromen-2-one

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